3-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
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Overview
Description
3-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the oxadiazole ring, followed by the introduction of the thiadiazole moiety and subsequent functionalization to obtain the final compound. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the desired rings and linkages.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products with different functional groups.
Scientific Research Applications
3-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: It may be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE include other thiadiazole derivatives and oxadiazole-containing molecules. Examples include:
- 3-methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide
- 1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c1-8-15-13(21-18-8)12(19)14-7-10-16-11(17-20-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSXCJNRVKPDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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